molecular formula C9H8BrClN2O B13432142 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

Cat. No.: B13432142
M. Wt: 275.53 g/mol
InChI Key: YUSASINGTDKMEW-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrido[1,2-a]pyrimidine derivative followed by chloromethylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-chlorothieno[3,2-d]pyrimidine: This compound shares a similar structure but contains a thieno ring instead of a pyrido ring.

    7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Another similar compound with a different substitution pattern on the pyrido ring.

Uniqueness

7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

7-bromo-2-(chloromethyl)-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H8BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5,8,12H,4H2

InChI Key

YUSASINGTDKMEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1NC(=CC2=O)CCl)Br

Origin of Product

United States

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